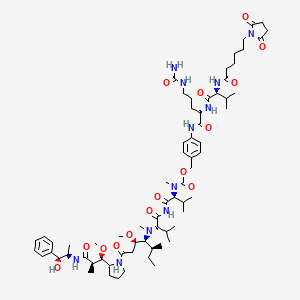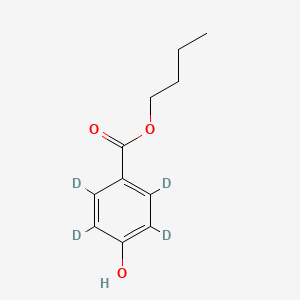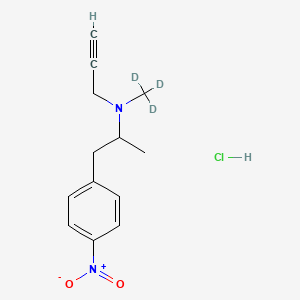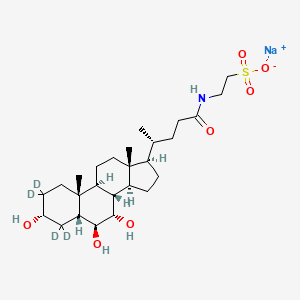
Benfotiamine-d5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benfotiamine-d5 is a deuterated form of benfotiamine, a synthetic derivative of thiamine (vitamin B1). It is a fat-soluble compound that is more bioavailable than thiamine itself. This compound is used in scientific research to study the pharmacokinetics and metabolic pathways of benfotiamine, as the deuterium atoms can be traced more easily in biological systems.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of benfotiamine-d5 involves the synthesis of benfotiamine followed by the incorporation of deuterium atoms. The general synthetic route includes:
Starting Material: Thiamine hydrochloride.
Acylation: Thiamine hydrochloride is acylated with benzoyl chloride to form S-benzoylthiamine.
Phosphorylation: S-benzoylthiamine is then phosphorylated to form benfotiamine.
Deuteration: The final step involves the exchange of hydrogen atoms with deuterium atoms using deuterated reagents and solvents.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves:
Large-scale Acylation and Phosphorylation: Using industrial reactors to carry out the acylation and phosphorylation reactions.
Purification: The product is purified using crystallization and filtration techniques.
Deuteration: Deuterium exchange is performed in specialized reactors to ensure high incorporation of deuterium atoms.
化学反応の分析
Types of Reactions
Benfotiamine-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form thiamine disulfide derivatives.
Reduction: It can be reduced back to thiamine or its derivatives.
Substitution: The benzoyl group can be substituted with other acyl groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acylation reagents like acyl chlorides and anhydrides are used in the presence of bases like pyridine.
Major Products
Oxidation Products: Thiamine disulfide derivatives.
Reduction Products: Thiamine and its reduced derivatives.
Substitution Products: Various acylated thiamine derivatives.
科学的研究の応用
Benfotiamine-d5 is used in a wide range of scientific research applications:
Chemistry: Studying the metabolic pathways and stability of benfotiamine.
Biology: Investigating the bioavailability and distribution of benfotiamine in biological systems.
Medicine: Researching the therapeutic effects of benfotiamine in treating diabetic complications and neurodegenerative diseases.
Industry: Used in the development of new pharmaceuticals and dietary supplements.
作用機序
Benfotiamine-d5 exerts its effects by increasing the levels of thiamine diphosphate in tissues. Thiamine diphosphate is a cofactor for the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway. By enhancing transketolase activity, this compound helps in reducing the formation of advanced glycation end products, which are implicated in diabetic complications. The deuterium atoms in this compound allow for precise tracking of its metabolic pathways and interactions in the body.
類似化合物との比較
Similar Compounds
Thiamine (Vitamin B1): The natural form of the vitamin.
Sulbutiamine: A synthetic derivative of thiamine with higher bioavailability.
Fursultiamine: Another synthetic thiamine derivative used for its neuroprotective effects.
Uniqueness of Benfotiamine-d5
This compound is unique due to its deuterium atoms, which make it an excellent tool for tracing and studying the pharmacokinetics and metabolic pathways of benfotiamine. Its higher bioavailability and ability to enhance transketolase activity make it a valuable compound in scientific research and therapeutic applications.
特性
分子式 |
C19H23N4O6PS |
|---|---|
分子量 |
471.5 g/mol |
IUPAC名 |
S-[(Z)-2-[(4-amino-2-methylpyrimidin-5-yl)methyl-formylamino]-5-phosphonooxypent-2-en-3-yl] 2,3,4,5,6-pentadeuteriobenzenecarbothioate |
InChI |
InChI=1S/C19H23N4O6PS/c1-13(23(12-24)11-16-10-21-14(2)22-18(16)20)17(8-9-29-30(26,27)28)31-19(25)15-6-4-3-5-7-15/h3-7,10,12H,8-9,11H2,1-2H3,(H2,20,21,22)(H2,26,27,28)/b17-13-/i3D,4D,5D,6D,7D |
InChIキー |
BTNNPSLJPBRMLZ-CSFUHONJSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)S/C(=C(/C)\N(CC2=CN=C(N=C2N)C)C=O)/CCOP(=O)(O)O)[2H])[2H] |
正規SMILES |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCOP(=O)(O)O)SC(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


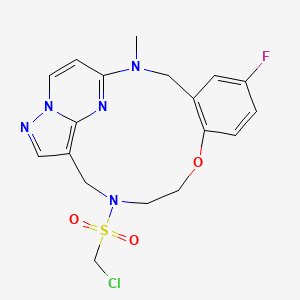

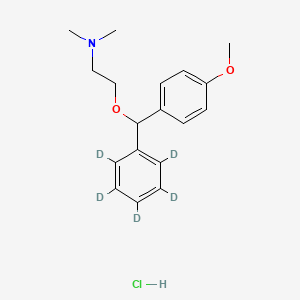
![[(3R,4S,5S,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl] 6-(2,2-difluoroethyl)-2,6-diazaspiro[3.3]heptane-2-carboxylate](/img/structure/B12425350.png)
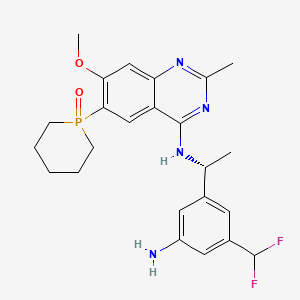
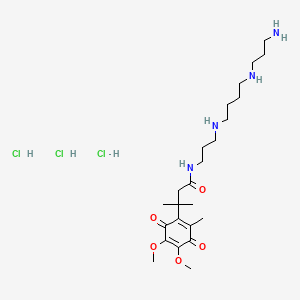
![5,7-dihydroxy-2-(4-hydroxyphenyl)-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one](/img/structure/B12425365.png)
![[(3S,8R,9S,10R,13S)-10,13-dimethyl-17-pyridin-3-yl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B12425378.png)
![(2S,5S,8S,11S,18E,26S)-26-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-amino-3-methylbutanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-2,5-dibenzyl-8-(3-carbamimidamidopropyl)-3,6,9,27-tetraoxo-1,4,7,10,16,21-hexazacycloheptacos-18-ene-11-carboxamide](/img/structure/B12425384.png)
![(1S,2S,3R,4S,5S)-5-[6-(4-azido-2-nitroanilino)hexylamino]-1-(hydroxymethyl)cyclohexane-1,2,3,4-tetrol](/img/structure/B12425390.png)
